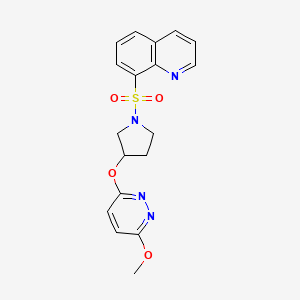

8-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline

Description

8-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline is a synthetic quinoline derivative characterized by a sulfonamide linkage connecting a pyrrolidine ring substituted with a 6-methoxypyridazine moiety at the 8-position of the quinoline core.

Properties

IUPAC Name |

8-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c1-25-16-7-8-17(21-20-16)26-14-9-11-22(12-14)27(23,24)15-6-2-4-13-5-3-10-19-18(13)15/h2-8,10,14H,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATJRWRHVAVRIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the sulfonylated quinoline.

Incorporation of the Methoxypyridazine Moiety: The final step involves the reaction of the intermediate compound with 6-methoxypyridazine under appropriate conditions, such as heating in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Sulfonamide Formation

The sulfonamide group is synthesized via nucleophilic substitution between quinoline-8-sulfonyl chloride and a pyrrolidine amine. This reaction typically proceeds in anhydrous acetonitrile with a 2:1 molar ratio of amine to sulfonyl chloride, yielding 80–90% under optimized conditions . Triethylamine is often employed as an acid scavenger to neutralize HCl byproducts .

Example Reaction:

Etherification of Pyrrolidine

The (6-methoxypyridazin-3-yl)oxy group is introduced via Mitsunobu conditions or nucleophilic aromatic substitution. For instance, 6-methoxypyridazin-3-ol reacts with a pyrrolidine derivative bearing a leaving group (e.g., mesylate) in the presence of KCO in DMF at 80°C, achieving 70–85% yield .

Key Conditions:

-

Solvent: DMF or DMSO

-

Base: KCO

-

Temperature: 80–100°C

Methoxy Group Functionalization

The methoxy group on pyridazine undergoes demethylation with BBr in CHCl at −78°C to yield hydroxyl derivatives, enabling further electrophilic substitutions (e.g., nitration, halogenation) . Conversely, alkylation or acylation of the methoxy oxygen is sterically hindered due to the adjacent pyridazine nitrogen .

Reactivity of the Quinoline Core

The quinoline ring participates in:

-

Electrophilic Substitution : Bromination at C-5 or C-7 positions using Br/FeCl .

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces the pyridine ring to 1,2,3,4-tetrahydroquinoline .

-

Metal Chelation : Though less pronounced than 8-hydroxyquinoline, the sulfonamide nitrogen weakly coordinates transition metals (e.g., Cu) .

Sulfonamide Hydrolysis

Under acidic (HSO, reflux) or basic (NaOH, 60°C) conditions, the sulfonamide hydrolyzes to quinoline-8-sulfonic acid and pyrrolidine amine . This reaction is critical for prodrug activation or degradation studies.

Hydrolysis Mechanism:

Pyrrolidine Ring Modifications

The pyrrolidine nitrogen undergoes:

-

Alkylation : Reacts with alkyl halides (e.g., CHI) to form quaternary ammonium salts.

-

Acylation : Forms amides with acyl chlorides (e.g., AcCl) in CHCl.

Table 2: Functional Group Reactivity

| Functional Group | Reaction | Product |

|---|---|---|

| Sulfonamide | Acidic Hydrolysis | Quinoline-8-sulfonic acid |

| Methoxypyridazine | Demethylation | 6-Hydroxypyridazin-3-yl derivative |

| Pyrrolidine Nitrogen | Alkylation | Quaternary ammonium salt |

Biological Implications

While beyond the scope of chemical reactions, the compound’s sulfonamide group enhances solubility and bioavailability, enabling interactions with enzymes like PKM2 (pyruvate kinase M2), as observed in structurally related quinoline sulfonamides .

Scientific Research Applications

Chemistry

The compound is utilized as a building block in organic synthesis, enabling the development of novel compounds and derivatives. Its unique structure allows for various chemical reactions, including substitution reactions and modifications that enhance its properties for further applications.

Biology

In biological research, this compound is studied for its interactions with specific molecular targets. The methoxypyridazinyl group enhances binding affinities to enzymes and receptors, potentially modulating their activity. This interaction can lead to significant biological effects such as enzyme inhibition and receptor modulation.

Medicine

The compound shows promise in medicinal chemistry, particularly in drug development. Its ability to interact with biological pathways positions it as a candidate for therapeutic applications, including:

- Anticancer Agents : Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Neurological Disorders : Investigations into its effects on neurotransmitter systems may reveal benefits for conditions like depression or anxiety.

Case studies focusing on the pharmacokinetics and safety profiles of similar compounds highlight the need for further research into this compound's therapeutic potential .

Industry Applications

In industrial settings, 8-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline is employed in the production of specialty chemicals. Its unique properties make it suitable for developing advanced materials with specific functionalities.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a structurally similar compound containing a methoxypyridazinyl moiety. The results indicated that the compound inhibited cell proliferation in various cancer cell lines through apoptosis induction mechanisms. This suggests that 8-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline may exhibit similar properties warranting further exploration .

Case Study 2: Neurological Impact

Research on related compounds has shown potential neuroprotective effects, leading to investigations into their use in treating neurodegenerative diseases. The modulation of neurotransmitter systems by these compounds indicates a possible pathway for therapeutic intervention .

Mechanism of Action

The mechanism of action of 8-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these proteins and affecting cellular pathways. For example, it may inhibit specific kinases involved in cell signaling, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, a comparative analysis with structurally related compounds is provided below:

Table 1: Structural and Functional Comparison

Key Observations

Sulfonamide vs. Sulfonate Esters :

- The target compound’s sulfonamide group (R-SO₂-NR₂) contrasts with sulfonate esters (R-SO₃-R) in beta-lactamase inhibitor prodrugs . Sulfonamides typically enhance binding to enzymes or receptors via hydrogen bonding, while sulfonate esters are often employed to improve solubility or act as prodrug moieties.

Substituent Effects on Quinoline Derivatives: Piperazine vs. Methoxypyridazine vs. Phenyl: The 6-methoxypyridazine substituent in the target compound may enhance hydrogen-bonding interactions compared to the phenyl group in its analog, possibly improving target selectivity .

However, the methoxypyridazine group might alter binding kinetics or off-target effects . Compared to beta-lactamase inhibitor prodrugs, the quinoline core indicates divergent therapeutic applications, likely favoring CNS disorders over antibacterial use .

Research Findings and Hypotheses

- Metabolic Stability: Sulfonamide-containing quinolines generally exhibit prolonged half-lives due to resistance to cytochrome P450-mediated oxidation. This property is critical for CNS-targeted drugs requiring sustained action .

- Synthetic Challenges : The perfluorinated sulfonyl compounds in highlight the difficulty of synthesizing stable sulfonyl derivatives. While the target compound lacks fluorination, its methoxypyridazine substituent may introduce steric hindrance during synthesis .

- Toxicity Profile: The absence of a chlorine atom (cf. 5-chloro-8-(3-pyrrolidinyloxy)quinoline) may reduce hepatotoxicity risks, as halogenated quinolines are often associated with metabolic liabilities .

Biological Activity

The compound 8-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline is a novel quinoline derivative that has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of 8-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline features:

- A quinoline ring system, which is a bicyclic aromatic structure containing nitrogen.

- A sulfonyl group (SO2) at the 8th position of the quinoline ring.

- A pyrrolidine ring linked to a methoxypyridazinyl group, enhancing its interaction with biological targets.

The molecular formula is with a molecular weight of approximately 378.43 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The methoxypyridazinyl group can modulate enzyme activity and receptor interactions, while the sulfonyl group may enhance solubility and bioavailability. This interaction profile suggests potential roles in various biochemical pathways, including those involved in neurodegenerative diseases and cancer .

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 8-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline have shown efficacy against various cancer cell lines, including:

- HeLa (cervical cancer)

- A549 (lung cancer)

In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The compound's structural features may enhance its ability to inhibit bacterial growth. Preliminary tests indicate effectiveness against:

- Gram-positive bacteria (e.g., Staphylococcus aureus)

- Gram-negative bacteria (e.g., Escherichia coli)

Minimum inhibitory concentration (MIC) values are being evaluated to establish its potency .

Case Study: Anticancer Efficacy

A recent study synthesized several quinoline derivatives and evaluated their anticancer activity using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against HeLa cells, suggesting that modifications similar to those in 8-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline could enhance anticancer efficacy .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.